2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

Antimicrobial Gram-positive Gram-negative

This CAS-registered scaffold (1178729-87-7) features a critical 4-bromo substituent on the pyrazole ring, serving as a strategic handle for Suzuki-Miyaura cross-coupling to generate biaryl libraries for SAR exploration. Unlike regioisomeric analogs (e.g., CAS 1159816-65-5) or des-bromo variants, this exact structure ensures reproducible biological screening. Demonstrated antibacterial activity (MIC 12.5 µg/mL vs S. aureus; 15 µg/mL vs P. aeruginosa), antiproliferative activity (≤1 µM in HeLa cells), and favorable drug-like properties (LogP 2.40, TPSA 30.71 Ų, zero H-bond donors) position it for kinase inhibitor discovery and fragment-based drug discovery. ≥98% purity, solid.

Molecular Formula C7H6BrN3S
Molecular Weight 244.11
CAS No. 1178729-87-7
Cat. No. B2704063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole
CAS1178729-87-7
Molecular FormulaC7H6BrN3S
Molecular Weight244.11
Structural Identifiers
SMILESCC1=CSC(=N1)N2C=C(C=N2)Br
InChIInChI=1S/C7H6BrN3S/c1-5-4-12-7(10-5)11-3-6(8)2-9-11/h2-4H,1H3
InChIKeyXKKMGOGLOKRTQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole (CAS 1178729-87-7): Procurement and Baseline Profile


2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole (CAS 1178729-87-7) is a heterocyclic compound featuring both a pyrazole and a thiazole ring, with a bromine atom at the 4-position of the pyrazole and a methyl group at the 4-position of the thiazole . Its molecular formula is C7H6BrN3S and its molecular weight is 244.11 g/mol . The compound is supplied commercially as a solid with typical purity specifications of ≥98% and is intended strictly for research and development use .

Why Generic Substitution of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Is Not Advisable


Substitution of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole with close analogs such as 4-bromo-2-(4-methyl-1H-pyrazol-1-yl)thiazole (CAS 1159816-65-5, regioisomeric bromine position) or non-brominated pyrazole-thiazole hybrids would fundamentally alter synthetic utility and potential biological recognition. The bromine atom at the pyrazole 4-position serves as a critical synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) that cannot be replicated by hydrogen or alternative halogen substitutions . Additionally, the methyl group on the thiazole ring distinguishes this scaffold from des-methyl analogs (e.g., CAS 1183201-85-5) and may influence both physicochemical properties and biological target engagement in kinase inhibition or antimicrobial applications [1].

Quantitative Differentiation Evidence for 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole: Procurement-Relevant Data


Antimicrobial Activity Profile of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Against Reference Bacterial Strains

The target compound exhibits differential antimicrobial activity across clinically relevant bacterial strains as measured by minimum inhibitory concentration (MIC). Against Staphylococcus aureus, the MIC was determined to be 12.5 µg/mL. In the same assay system, activity against Escherichia coli was 25 µg/mL and against Pseudomonas aeruginosa was 15 µg/mL . This profile suggests differential potency against Gram-positive versus Gram-negative organisms that may inform selection for antibacterial development programs requiring specific spectrum coverage. Direct comparator data against non-brominated or des-methyl analogs in the identical assay are not available, limiting definitive structure-activity conclusions.

Antimicrobial Gram-positive Gram-negative MIC

Synthetic Utility of the 4-Bromopyrazole Moiety for Cross-Coupling Derivatization

The 4-bromo substituent on the pyrazole ring provides a versatile synthetic handle for metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, enabling diversification into biaryl and substituted pyrazole derivatives . This functionality distinguishes 2-(4-bromopyrazol-1-yl)-4-methyl-1,3-thiazole from non-halogenated pyrazole-thiazole hybrids which lack this derivatization potential, and from 4-chloro or 4-iodo analogs which exhibit different reactivity profiles in palladium-catalyzed transformations. The bromine atom offers an optimal balance of reactivity and stability for library synthesis compared to more reactive iodo analogs or less reactive chloro derivatives [1].

Medicinal Chemistry Cross-coupling Suzuki-Miyaura Building Block

Antiproliferative Activity Screening in Human HeLa Cells

In antiproliferative screening against human HeLa cells incubated for 48 hours using the WST8 assay, 2-(4-bromopyrazol-1-yl)-4-methyl-1,3-thiazole was identified as one of three active compounds among six tested, with activity ≤1 µM [1]. This screening-level data indicates potential anticancer activity warranting further investigation, though the specific IC50 value for this compound is not disaggregated from the assay summary. Direct comparator data against close structural analogs (e.g., 4-bromo-2-(4-methyl-1H-pyrazol-1-yl)thiazole regioisomer or des-bromo derivative) under identical conditions are not available in the source.

Anticancer Cytotoxicity HeLa Cell-based assay

Physicochemical Property Differentiation: Predicted LogP and Hydrogen Bond Profile

Computational chemistry data for 2-(4-bromopyrazol-1-yl)-4-methyl-1,3-thiazole indicate a predicted LogP of 2.40, a topological polar surface area (TPSA) of 30.71 Ų, with four hydrogen bond acceptors and zero hydrogen bond donors . These properties distinguish this scaffold from analogs containing additional polar substituents or hydrogen bond donors that would alter membrane permeability and solubility profiles. The absence of hydrogen bond donors (H_Donors = 0) and moderate lipophilicity (LogP ~2.4) position this compound within favorable property space for blood-brain barrier penetration and oral bioavailability relative to more polar thiazole-pyrazole derivatives [1].

Physicochemical Properties LogP Hydrogen Bonding Drug-likeness

Recommended Research Application Scenarios for 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole (CAS 1178729-87-7)


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent on the pyrazole ring enables efficient Suzuki-Miyaura coupling for the generation of biaryl and substituted pyrazole derivative libraries. This synthetic handle supports structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting kinases, antimicrobial agents, or other therapeutic areas where pyrazole-thiazole hybrids have demonstrated activity [1]. The bromine atom provides an optimal balance of reactivity and stability for parallel synthesis workflows compared to alternative halogen substitutions .

Antimicrobial Lead Optimization Starting Point

With demonstrated MIC values of 12.5 µg/mL against S. aureus and 15 µg/mL against P. aeruginosa [1], this compound may serve as a starting scaffold for antibacterial optimization programs, particularly those targeting Gram-positive pathogens or exploring adjunctive therapy with β-lactam antibiotics. The pyrazole-thiazole core has been validated in adjunctive activity studies with meropenem against carbapenem-resistant Enterobacteriaceae, with FIC values ranging from 0.25–0.5 and MAC values of 32–128 µM for optimized analogs , providing a precedent for further development of this chemotype.

Kinase Inhibitor Fragment or Scaffold Exploration

Given that pyrazole-thiazole compounds have been described in patents as modulators of cyclin-dependent kinases [1] and other protein kinases , 2-(4-bromopyrazol-1-yl)-4-methyl-1,3-thiazole may serve as a fragment or scaffold for kinase inhibitor discovery programs. The compound's favorable predicted physicochemical profile (LogP 2.40, TPSA 30.71 Ų, zero H-bond donors) supports its utility in fragment-based drug discovery where balanced lipophilicity and low molecular complexity are advantageous for hit elaboration.

Anticancer Screening and Hit Validation

The compound demonstrated antiproliferative activity (≤1 µM) in HeLa cell screening [1], positioning it as a potential anticancer hit for further validation. Procurement of this specific CAS-registered compound ensures reproducibility of screening results and enables follow-up studies including dose-response confirmation, selectivity profiling against non-cancerous cell lines, and mechanism-of-action investigation. The bromine handle also permits rapid analog synthesis for initial SAR around the anticancer phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.